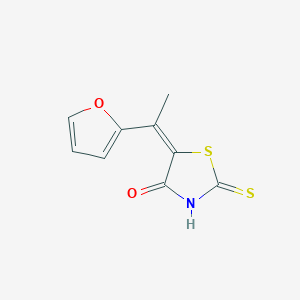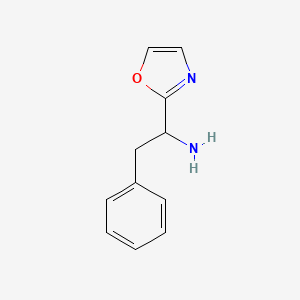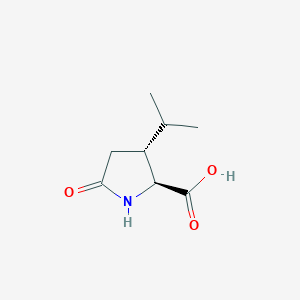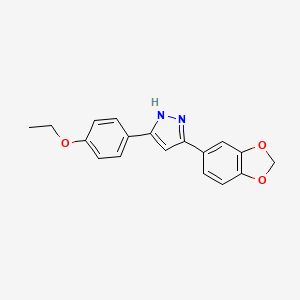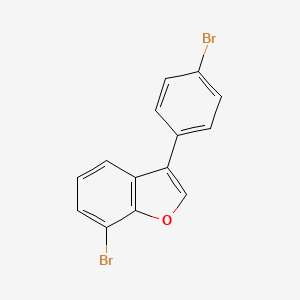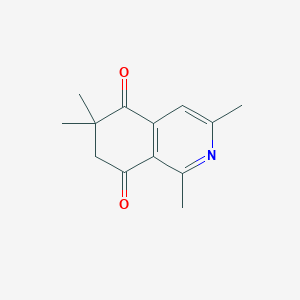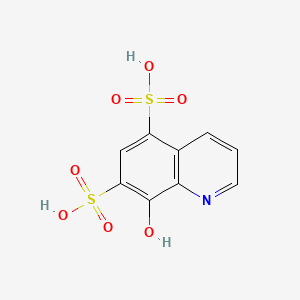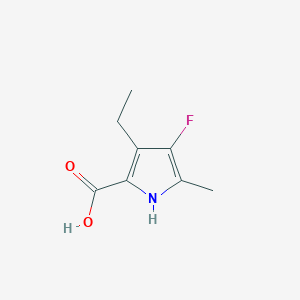
3-Ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with ethyl, fluoro, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoro-3-methyl-1H-pyrrole-2-carboxylic acid with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions: 3-Ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation reactions can introduce other halogen atoms into the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or similar reagents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated pyrrole derivatives.
科学研究应用
3-Ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 3-Ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- Ethyl 5-methyl-1H-pyrrole-2-carboxylate
Comparison: 3-Ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties such as increased stability or enhanced binding affinity to specific targets.
属性
CAS 编号 |
141075-33-4 |
|---|---|
分子式 |
C8H10FNO2 |
分子量 |
171.17 g/mol |
IUPAC 名称 |
3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H10FNO2/c1-3-5-6(9)4(2)10-7(5)8(11)12/h10H,3H2,1-2H3,(H,11,12) |
InChI 键 |
OFLGZLSLMBFVFF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(NC(=C1F)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




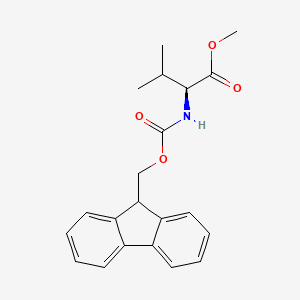
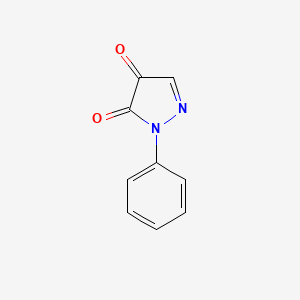
![2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one](/img/structure/B12889123.png)
